2-(2,3-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
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Overview
Description
2-(2,3-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE is an organic compound that belongs to the class of phenoxypropanamides This compound is characterized by the presence of a dimethylphenoxy group and a tetrazolylphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate halogenated propanamide under basic conditions to form the phenoxy intermediate.
Tetrazole Formation: The phenoxy intermediate is then reacted with 4-(1H-1,2,3,4-tetrazol-1-yl)phenylamine under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and tetrazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-DIMETHYLPHENOXY)-2-METHYLPROPANOIC ACID: Similar in structure but differs in the presence of a carboxylic acid group instead of the propanamide group.
2-(2,3-DIMETHYLPHENOXY)-1-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)-1-ETHANONE: Contains a thiazole ring instead of the tetrazole ring.
Uniqueness
2-(2,3-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE is unique due to the presence of both the dimethylphenoxy and tetrazolylphenyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H19N5O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H19N5O2/c1-12-5-4-6-17(13(12)2)25-14(3)18(24)20-15-7-9-16(10-8-15)23-11-19-21-22-23/h4-11,14H,1-3H3,(H,20,24) |
InChI Key |
GTQKLAQZNSJAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)N3C=NN=N3)C |
Origin of Product |
United States |
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